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Compound of Interest

Compound Name: 4-(2-methoxyethoxy)-1H-indazole

Cat. No.: B12615200

Get Quote

LC-MS Fragmentation Guide: 4-(2-
methoxyethoxy)-1H-indazole
Executive Summary & Compound Profile

e Compound Name: 4-(2-methoxyethoxy)-1H-indazole

Molecular Formula:

Exact Mass: 192.0899 Da

Target Precursor lon

193.0972

Core Application: Kinase inhibitor synthesis (FGFR/VEGFR pathways), impurity profiling.

Why This Analysis Matters
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In indazole-based drug synthesis, distinguishing the 4-isomer from the 5-, 6-, and 7-
regioisomers is a critical quality attribute. While the molecular weights are identical, the
fragmentation kinetics and ortho-effects in MS/MS differ significantly due to the proximity of the
C4-substituent to the bridgehead carbons and the absence of direct interaction with the
pyrazole nitrogen (unlike the 7-isomer).

Experimental Configuration (Recommended)

To replicate the fragmentation patterns described below, ensure your Q-TOF or Triple
Quadrupole system is calibrated to these parameters.

Parameter Setting Rationale

Indazole nitrogen (N2)

ESI Positive ( )
lonization Source protonates readily (
)
).
) Standard for small molecule
Capillary Voltage 3.5kv -
stability.
Sufficient to decluster without
Cone Voltage 30V inducing in-source
fragmentation.
Low CE preserves the side
Collision Energy (CE) Ramp 10-40 eV chain; High CE reveals the
indazole core.
Acidic pH ensures
Mobile Phase 0.1% Formic Acid / ACN

formation.

Fragmentation Mechanism & Pathway Analysis[1][2]
[3][4][5]

The fragmentation of 4-(2-methoxyethoxy)-1H-indazole follows a distinct "Side-Chain First,
Core Second" logic. The ether side chain is the most labile moiety, leading to characteristic
neutral losses before the indazole skeleton disintegrates.

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b12615200/docs?utm_src=pdf-body#lc-ms-fragmentation-pattern-of-4-2-methoxyethoxy-1h-indazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12615200?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Primary Pathway: Side Chain Ejection

The protonated molecular ion (

193) undergoes characteristic ether cleavage.

» MclLafferty-type Rearrangement (Dominant): The ether oxygen facilitates a hydrogen
transfer, leading to the neutral loss of methoxyethene (

, 58 Da). This yields the stable 4-hydroxyindazole cation (
135).
o Distal Loss: A minor pathway involves the loss of the terminal methyl group (

Da) or methanol (

Da), typically seen at lower collision energies.

Secondary Pathway: Core Degradation

Once the side chain is removed, the resulting

135 ion fragments via the standard indazole pathway:

e Loss of CO (

Da): Typical for phenolic cations, yielding
107.

e Loss of HCN (

Da): Cleavage of the pyrazole ring, a diagnostic signature for indazoles.

Visualization: Fragmentation Decision Tree

The following diagram maps the specific transitions.
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Precursor [M+H]+
m/z 193.09

(C10H13N202)+

-32 Da (Methanol)
Minor Pathway

-58 Da (Methoxyethene)
Primary Pathway

Loss of CH30OH Base Peak: 4-OH-Indazole
m/z 161.07 m/z 135.05
(Vinyl ether cation) (Loss of C3H60 side chain)

-28 Da (CO) -17 Da (NH3) or N2

Phenolic cleavage Rare
Core Fragment A Diazo Loss
m/z 107.06 m/z 118.05
(Loss of CO from m/z 135) (Loss of N2H from m/z 135)
-27 Da (HCN)
Ring opening

Core Fragment B
m/z 80.05
(Loss of HCN from m/z 107)

Click to download full resolution via product page

Caption: Step-wise fragmentation of 4-(2-methoxyethoxy)-1H-indazole. The red arrow
indicates the diagnostic transition to the 4-hydroxyindazole base peak.

Comparative Analysis: Distinguishing Isomers

The primary challenge in QC is distinguishing the 4-isomer from the 5- and 7-isomers.
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Feature

4-lsomer (Target)

5-Isomer
(Alternative)

7-1somer
(Alternative)

Base Peak (High CE)

135 (High Intensity)

135 (Moderate
Intensity)

135 (Variable)

Ortho Effect

Absent. Substituent is

Absent. Linear

Present. 7-position

far from N-H. topology. interacts with N1-H.
Prominent. Interaction
Water L ( between 7-alkoxy and
ater Loss . .
Rare. Requires high R N1-H facilitates
are.
) energy. dehydration (
175).
Standard pyrazole Standard pyrazole Altered due to steric
RDA Cleavage

cleavage.

cleavage.

crowding at N1.

Retention Time (RP-
C18)

Medium. Elutes
between 5- and 7-

isomers.

Early. More polar

surface area exposed.

Late. Intramolecular
H-bonding increases

lipophilicity.

Diagnostic Rule

If you observe a significant

175) peak, you likely have the 7-isomer, not the 4-isomer. The 4-isomer is

characterized by a "clean"” transition to

135 without significant dehydration.

Summary of Diagnostic lons
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Use this table to program your Multiple Reaction Monitoring (MRM) transitions.

Precursor ( Product (

] Collision
Loss (Da) Identity
) ) Energy (eV)
Quantifier. Loss
193.1 135.1 -58 of methoxyethyl 15-20

side chain.

Quialifier. Loss of
193.1 161.1 -32 ) 10-15
methanol (distal).

Core
135.1 107.1 -28 confirmation (CO  30-40

loss).

Core
135.1 80.1 -55 confirmation (CO 40+
+ HCN loss).
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methoxyethoxy-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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